Nip-121
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
135244-62-1 |
|---|---|
Molecular Formula |
C16H19N3O4 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
1-[(7R,8S)-7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f][2,1,3]benzoxadiazol-8-yl]piperidin-2-one |
InChI |
InChI=1S/C16H19N3O4/c1-16(2)15(21)14(19-6-4-3-5-13(19)20)9-7-10-11(18-23-17-10)8-12(9)22-16/h7-8,14-15,21H,3-6H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
KMXPHBJUGYLXDM-LSDHHAIUSA-N |
SMILES |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
Canonical SMILES |
CC1(C(C(C2=CC3=NON=C3C=C2O1)N4CCCCC4=O)O)C |
Synonyms |
7,8-dihydro-6,6-dimethyl-7-hydroxy-8-(2-oxo-piperidin-1-yl)-6H-pyrano(2,3)benz-2,1,3-oxadiazole NIP 121 NIP-121 |
Origin of Product |
United States |
Synthesis and Chemical Structure Activity Considerations of Nip 121
Synthetic Methodologies for the Chemical Elucidation of Nip-121
The specific, detailed synthetic route for this compound (PubChem CID 122027) is not extensively detailed in readily available public domain search results. However, its chemical structure, identified as 1-[(7R,8S)-7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f]benzoxadiazol-8-yl]piperidin-2-one, provides insights into the likely synthetic strategies employed for its preparation. As a dihydropyranobenzoxadiazole derivative with a piperidin-2-one substituent, its synthesis would likely involve multi-step organic synthesis procedures.
Drawing parallels from the synthesis of related benzopyran KATP channel openers, common methodologies in this class often involve the construction of the dihydropyran ring system and subsequent functionalization. fishersci.com Strategies might include cyclization reactions to form the pyran ring, introduction of the gem-dimethyl group, and functional group interconversions to install the hydroxyl group and the piperidin-2-one moiety at the appropriate positions. The incorporation of the benzoxadiazole (benzofurazan) ring system would require specific synthetic steps for its formation or attachment to the dihydropyran core. Given the complexity of the molecule and the requirement for defined stereochemistry, synthetic routes would likely involve careful control of reaction conditions and potentially the use of stereoselective transformations or the resolution of stereoisomers at an appropriate stage.
Stereochemical Aspects and Enantiomeric Purity in this compound Synthesis
Stereochemistry plays a significant role in the activity of many pharmacologically active compounds, including potassium channel openers. The chemical structure of this compound explicitly defines the stereochemistry at the 7 and 8 positions of the dihydropyran ring as (7R,8S). This indicates that this compound is a specific enantiomer, and achieving high enantiomeric purity is likely important for its intended biological activity and consistent pharmacological effects.
For related benzopyran KCAs, achieving specific stereoisomers has been addressed through various methods, including stereoselective epoxidation reactions and the resolution of racemic mixtures. fishersci.com Resolution techniques, such as fractional crystallization of diastereomeric salts or chiral chromatography, could be employed to separate the desired (7R,8S) enantiomer from other possible stereoisomers formed during the synthesis. Stereoselective synthetic approaches, utilizing chiral reagents or catalysts, could also be designed to favor the formation of the desired stereochemistry, thereby simplifying or eliminating the need for later resolution. The precise method used to establish and ensure the (7R,8S) configuration and enantiomeric purity of this compound would be a critical aspect of its synthetic development.
Structural Elucidation and the Role of the Furazan (B8792606) Moiety in this compound Activity
The structure of this compound is defined as 1-[(7R,8S)-7-hydroxy-6,6-dimethyl-7,8-dihydropyrano[2,3-f]benzoxadiazol-8-yl]piperidin-2-one. Key structural features include the dihydropyran ring fused to a benzoxadiazole ring system, a gem-dimethyl group, a hydroxyl group at the 7-position, and a piperidin-2-one substituent at the 8-position. The benzoxadiazole ring system, also known as benzofurazan, is a bicyclic moiety containing a furazan ring (an aromatic five-membered ring with two nitrogen and one oxygen atom) fused to a benzene (B151609) ring.
The incorporation of the benzoxadiazole moiety in this compound appears to be a significant structural modification compared to some other benzopyran KATP channel openers, such as cromakalim (B1669624), which typically features a cyanophenyl group on the benzopyran core. Research indicates that the introduction of the benzoxadiazole ring in this compound, as a replacement for the cyanophenyl group in related benzopyran KCAs, resulted in a tenfold enhancement in potency over cromakalim in spontaneously hypertensive rats (SHR). This suggests that the electronic and steric properties conferred by the benzoxadiazole moiety play a crucial role in the interaction of this compound with the KATP channel, contributing significantly to its enhanced activity. The benzoxadiazole ring likely influences the binding affinity or efficacy of this compound at the channel's regulatory subunit (SUR). fishersci.com
Initial Structure-Activity Relationship (SAR) Insights from Analogues
Initial structure-activity relationship studies involving this compound and its analogues, particularly in comparison to compounds like cromakalim, have provided valuable insights into the structural features important for KATP channel opening activity. As mentioned, the replacement of the cyanophenyl group found in some benzopyran KCAs with the benzoxadiazole moiety in this compound led to a notable increase in potency. This highlights the benzoxadiazole as a favorable structural element for enhancing the KATP channel opening activity within this chemical series.
Comparisons of the pharmacological effects of this compound and cromakalim in various experimental models, such as isolated rat aorta, have demonstrated similar concentration-dependent inhibitory effects on contractions induced by vasoconstricting agents, which are reversible by KATP channel blockers like glibenclamide. While both compounds exhibit KATP channel opening activity, the observed tenfold increase in potency for this compound over cromakalim in SHR suggests that the specific structural differences, particularly the benzoxadiazole moiety, contribute to a more potent interaction with the KATP channel in this model.
| Compound Name | PubChem CID | Key Structural Feature | Relative Potency (vs. Cromakalim in SHR) |
| This compound | 122027 | Benzoxadiazole moiety | ~10-fold higher |
| Cromakalim | 93504 | Cyanophenyl group | 1 (reference) |
Table 1: Comparison of this compound and Cromakalim based on available SAR data.
Molecular and Cellular Mechanisms of Action of Nip 121
Direct Activation of ATP-Sensitive Potassium (KATP) Channels
Nip-121 functions as an activator of ATP-sensitive potassium (KATP) channels. KATP channels are metabolic sensors that link the intracellular ATP/ADP ratio to the electrical activity of the cell. researchgate.netbiorxiv.org These channels are typically inhibited by intracellular ATP and opened by Mg-ADP. researchgate.netbiorxiv.org The opening of KATP channels by compounds like this compound results in an increase in potassium ion efflux, leading to membrane hyperpolarization. researchgate.net This hyperpolarization can reduce the excitability of various cell types, including smooth muscle cells. researchgate.netfrontiersin.org
Specificity of Interaction with KATP Channel Subunits
Functional KATP channels are heteromeric complexes typically composed of four inwardly rectifying potassium channel subunits (Kir6.x, specifically Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor subunits (SURx, including SUR1, SUR2A, or SUR2B). researchgate.netnih.govnih.govepfl.ch The Kir6.x subunits form the channel pore, while the SUR subunits act as metabolic sensors and are the primary targets for KATP channel openers and blockers. researchgate.netbiorxiv.orgnih.govnih.gov
Competitive Antagonism by Glibenclamide
The effects of this compound on KATP channels are competitively antagonized by glibenclamide, a known blocker of ATP-sensitive potassium channels. nih.govnih.govscilit.com This competitive antagonism is a key piece of evidence supporting this compound's action via KATP channels. Studies in various tissues, such as rat aorta and guinea pig ventricular myocardium, have demonstrated that glibenclamide reverses the effects of this compound. nih.govnih.govcapes.gov.br For example, in rat aortic strips, glibenclamide competitively antagonized the relaxation induced by this compound. nih.gov The apparent pA2 values for this compound and cromakalim (B1669624) (another potassium channel opener) against glibenclamide antagonism were reported to be similar, 7.28 and 7.47, respectively, in rat aorta precontracted with A23187. nih.gov This suggests that this compound and glibenclamide interact with the KATP channel in a mutually exclusive manner, characteristic of competitive inhibition. nih.gov
Modulation of Cellular Ion Homeostasis
The activation of KATP channels by this compound significantly impacts cellular ion homeostasis, particularly concerning potassium and calcium ions.
Impact on Potassium Ion Efflux (e.g., 86Rb+ efflux)
Activation of KATP channels by this compound leads to an increase in potassium ion efflux from the cell. researchgate.net This increased outward movement of positive charge results in hyperpolarization of the cell membrane. researchgate.net While direct measurements of 86Rb+ efflux specifically for this compound were not explicitly detailed in the provided snippets, studies on other potassium channel openers utilize 86Rb+ efflux as a measure of KATP channel activity. annualreviews.orgresearchgate.netnih.gov The principle is that 86Rb+ is a tracer for potassium ions, and its efflux from pre-loaded cells reflects the activity of potassium channels, including KATP channels. nih.gov Given this compound's classification as a KATP channel opener and the mechanism of these channels, an increase in potassium efflux, measurable by techniques like 86Rb+ efflux, is an expected consequence of this compound action.
Influence on Cytosolic Calcium Ion Mobilization and Influx
Membrane hyperpolarization induced by KATP channel activation by this compound leads to a reduction in the influx of calcium ions into the cell. researchgate.netnih.gov In smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, which are dependent on membrane potential for their activation. frontiersin.org The decrease in calcium influx contributes to a lowering of intracellular calcium concentration. researchgate.net
Research in rat aorta demonstrated that this compound inhibited the late phase of norepinephrine-induced increases in cytosolic calcium levels, which were sensitive to nicardipine, a calcium channel blocker. nih.gov This suggests that this compound primarily affects calcium influx through membrane-permeable systems, likely voltage-gated calcium channels, rather than inhibiting calcium release from intracellular stores like the sarcoplasmic reticulum. nih.govoup.com
This compound's ability to inhibit calcium influx through membrane-permeable systems is a crucial aspect of its mechanism. By hyperpolarizing the cell membrane via KATP channel activation, this compound reduces the driving force for calcium entry through voltage-gated calcium channels. frontiersin.orgnih.gov This inhibition of calcium influx is considered a primary mechanism by which this compound exerts its effects, such as vasorelaxation. nih.govnih.gov Studies have shown that this compound significantly inhibited calcium-induced contraction in the presence of calcium ionophore A23187, further supporting its role in blocking calcium entry. nih.gov This action contrasts with calcium channel blockers like nifedipine (B1678770), and research suggests that this compound may be more effective in certain conditions, such as acutely reversing chronic pulmonary hypertension, where its mechanism might involve more than just indirect inhibition of L-type voltage-gated Ca2+ channels. physiology.org
Table 1: Summary of this compound's Actions on Ion Channels and Homeostasis
| Mechanism Component | Observed Effect | Related Ions/Channels | Key Findings |
| Direct Activation of KATP Channels | Opening of channels, increased potassium efflux | KATP channels (Kir6.x/SURx subunits), K+ | Competitively antagonized by glibenclamide. nih.govnih.govscilit.com Leads to membrane hyperpolarization. researchgate.net |
| Specificity of Interaction | Interaction with KATP channel subunits, primarily SUR. nih.gov | KATP channel subunits (Kir6.x, SURx) | Target for KATP openers is the SUR subunit. nih.gov Promotes conformational changes leading to opening. biorxiv.org |
| Competitive Antagonism by Glibenclamide | Reversal of this compound effects by glibenclamide. nih.govnih.govscilit.com | KATP channels, Glibenclamide | Apparent pA2 values suggest competitive inhibition. nih.gov |
| Modulation of Cellular Ion Homeostasis | Impact on K+ efflux and Ca2+ influx. researchgate.netnih.gov | K+, Ca2+ | Leads to decreased intracellular Ca2+. researchgate.net |
| Impact on Potassium Ion Efflux (e.g., 86Rb+ efflux) | Increased potassium efflux (inferred from KATP activation). researchgate.net | K+, 86Rb+ | Increased efflux leads to hyperpolarization. researchgate.net (Specific 86Rb+ data for this compound not found in snippets, but technique is relevant. annualreviews.orgnih.gov) |
| Influence on Cytosolic Calcium Ion Mobilization | Inhibition of increases in cytosolic Ca2+ levels, particularly late phase. nih.gov | Ca2+, Voltage-gated Ca2+ channels | Inhibits Ca2+ influx through membrane-permeable systems. nih.govnih.gov Does not inhibit Ca2+ release from SR. nih.gov |
| Inhibition of Calcium Influx | Reduced Ca2+ entry through membrane-permeable systems. nih.govnih.gov | Voltage-gated Ca2+ channels, Membrane-permeable systems | Reduces driving force for Ca2+ entry due to hyperpolarization. frontiersin.orgnih.gov More effective than nifedipine in certain contexts. physiology.org |
Table 2: Apparent pA2 Values for Glibenclamide Antagonism
| Compound | Tissue/Condition | Apparent pA2 Value | Reference |
| This compound | Rat aorta precontracted with A23187 | 7.28 | nih.gov |
| Cromakalim | Rat aorta precontracted with A23187 | 7.47 | nih.gov |
Table 3: Comparative Potency in Cardiac Muscle
| Compound | Effect | Potency Ratio (vs. Cromakalim) | Reference |
| This compound | Shortening of action potential duration | ~10 times more potent | capes.gov.br |
| This compound | Decrease in contractile force | ~10 times more potent | capes.gov.br |
Non-Involvement of Sarcoplasmic Reticulum Calcium Release
Studies investigating the effects of this compound on calcium mobilization in rat aorta have indicated that inhibition of calcium release from the sarcoplasmic reticulum (SR) may not be involved in its mechanism of vasorelaxation. nih.gov The sarcoplasmic reticulum plays a crucial role in storing and releasing calcium ions within muscle cells, a process essential for muscle contraction and relaxation. jackwestin.comkhanacademy.orgwikipedia.org While this compound affects calcium influx through membrane permeable systems, it did not inhibit the initial increase in cytosolic calcium levels induced by norepinephrine (B1679862) that is abolished in calcium-free medium, suggesting SR calcium release is not a primary target. nih.gov
Electrophysiological Effects on Excitable Tissues
This compound exerts notable electrophysiological effects on excitable tissues, particularly in the myocardium. nih.govresearchgate.net These effects are largely attributed to its activity as a potassium channel opener. nih.govresearchgate.net Excitable tissues, such as nerve and muscle cells, are characterized by their ability to generate and propagate action potentials, which are rapid changes in membrane potential. scielo.bre-safe-anaesthesia.org
Alterations in Membrane Potential and Hyperpolarization
The opening of potassium channels by this compound leads to an outward flow of potassium ions across the cell membrane. nih.gov This efflux of positive charge results in the hyperpolarization of the membrane potential, making the inside of the cell more negative. nih.govsgul.ac.ukmdpi.com Membrane hyperpolarization can influence the excitability of cells. sgul.ac.ukmdpi.com
Reduction of Action Potential Duration in Myocardial Cells
A significant electrophysiological effect of this compound in myocardial cells is the reduction of action potential duration (APD). nih.govresearchgate.netcapes.gov.br This effect has been observed in isolated guinea pig papillary muscle and right ventricular walls. nih.govresearchgate.netcapes.gov.br The activation of ATP-sensitive potassium channels by this compound increases the outward potassium current during the action potential plateau phase, leading to faster repolarization and a shortened APD. researchgate.netjst.go.jp This effect is antagonized by glibenclamide, a known ATP-sensitive potassium channel blocker. nih.govresearchgate.netcapes.gov.br
Research comparing this compound to cromakalim, another potassium channel opener, in guinea pig ventricular myocardium showed that this compound was approximately 10 times more potent in reducing action potential duration and decreasing contractile force. capes.gov.br
The following table summarizes the effect of this compound on action potential duration:
| Compound | Concentration (µM) | Effect on APD in Guinea Pig Myocardium | Antagonized by |
| This compound | 0.3 | Faster decrease during no-flow ischemia nih.gov | Glibenclamide nih.govresearchgate.netcapes.gov.br |
| Cromakalim | 3 | Reduced APD (similar to this compound at lower conc.) researchgate.net | Glibenclamide researchgate.net |
| Glibenclamide | 1 | Attenuated decrease in APD during no-flow ischemia nih.gov | N/A |
Investigation of Intracellular Signaling Pathway Interactions
Investigations into the intracellular signaling pathway interactions of this compound have provided insights into its mechanism beyond ion channel modulation. Intracellular signaling pathways involve a series of molecular events that transmit signals from the cell surface or within the cell to bring about a cellular response. units.itufrgs.br
Exploration of Other Downstream Signaling Cascades
While direct PKC activation appears not to be involved, this compound's action as a potassium channel opener can influence other downstream signaling cascades indirectly. The changes in membrane potential and ion flux caused by KATP channel activation can affect various cellular processes and signaling pathways that are sensitive to these changes. nih.gov Although specific downstream cascades directly activated or inhibited by this compound beyond its ion channel effects were not detailed in the provided information, the modulation of ion channels is a critical step that can have widespread downstream consequences on cellular function and signaling networks. ufrgs.braacrjournals.org
Preclinical Pharmacological Investigations: in Vitro Studies
Vascular Smooth Muscle Pharmacology
In vitro studies have demonstrated that Nip-121 exerts significant effects on vascular smooth muscle, primarily characterized by its vasorelaxant properties.
Concentration-Dependent Vasorelaxation in Isolated Aortic Preparations (e.g., Rat, Canine)
This compound has been shown to induce concentration-dependent relaxation in isolated aortic preparations from various species. In rat aortas precontracted with 30 mM KCl, this compound caused concentration-dependent relaxation with a pEC50 value of 8.2 M. nih.gov This vasorelaxation was significantly reduced when the precontraction was induced with 60 mM KCl. nih.gov In isolated canine vascular beds, including coronary and cranial mesenteric arteries and the saphenous vein, this compound produced a concentration-dependent reduction in vasoconstrictor responses induced by U46619 at concentrations ranging from 3 x 10-9 to 10-7 M. nih.govjst.go.jp The maximal relaxation achieved by this compound in these canine preparations was reported to be more than 70% of the maximal vasodilation induced by papaverine (B1678415) (10-4 M), with the exception of the basilar artery. nih.govjst.go.jp The vasorelaxant effects of this compound in aortic preparations precontracted with norepinephrine (B1679862) were found to be endothelium-independent at 37 degrees C and were antagonized by glibenclamide. nih.gov
Inhibition of Norepinephrine-Induced Contractions
This compound has been observed to inhibit contractions induced by norepinephrine in isolated vascular tissues. In isolated rat aorta, this compound inhibited norepinephrine-induced contractions in a concentration-dependent manner. nih.govnih.gov This inhibitory effect was competitively reversed by glibenclamide, an ATP-sensitive potassium channel blocker. nih.gov Studies using Fura-2-loaded rat aorta indicated that this compound primarily inhibited the late phase of norepinephrine-induced increases in cytosolic Ca2+ levels, which were sensitive to nicardipine. nih.gov However, it did not inhibit the initial rapid increase in cytosolic Ca2+ or contractions induced by phorbol (B1677699) ester, suggesting that inhibition of sarcoplasmic reticulum Ca2+ release and protein kinase C activation are likely not involved in the vasorelaxant mechanism against norepinephrine-induced contraction. nih.gov
Effects on Spontaneous Contractions in Isolated Portal Vein (Rat)
Investigations into the effects of this compound on isolated rat portal vein have shown that the compound inhibits the frequency of spontaneous contractions. nih.gov The potency of this compound in inhibiting these spontaneous contractions was quantified, with a pIC30 value of 8.0. nih.gov This effect was antagonized by both glibenclamide and phentolamine. nih.gov The potency ratio of this compound compared to cromakalim (B1669624) in rat portal vein was noted to be similar to that observed in rat aorta. capes.gov.br
Comparative Potency Analysis Against Reference KATP Channel Openers
Comparative studies have assessed the potency of this compound relative to other known potassium channel openers. In rat aorta precontracted with 30 mM KCl, this compound demonstrated a higher potency than cromakalim and nicorandil, with pEC50 values of 8.2, 7.1, and 5.5 M, respectively. nih.gov this compound was found to be a more potent K+ channel opener than cromakalim in both rat aorta and portal vein. nih.gov In guinea pig myocardium, this compound was approximately 20 times more potent than cromakalim in reducing action potential duration and decreasing contractile force. nih.gov This potency ratio in cardiac muscle was reported to be similar to that observed in rat aorta and portal vein. capes.gov.br In isolated canine vascular beds, this compound exhibited very potent effects on coronary and cranial mesenteric arteries and the saphenous vein when compared to levcromakalim (B1674936). nih.govjst.go.jp Specifically, with respect to increasing coronary blood flow in anesthetized dogs, this compound had a fourfold greater potency than levcromakalim. nih.govjst.go.jp
Cardiac Myocardial Pharmacology
In addition to its effects on vascular smooth muscle, this compound has been investigated for its actions on cardiac myocardial tissue in vitro.
Effects on Isolated Papillary Muscle Function (Guinea-Pig)
Studies using isolated guinea pig papillary muscles have shown that this compound affects myocardial function. This compound reduced the action potential duration (APD) of isolated papillary muscle in a concentration-dependent manner. nih.govresearchgate.net This effect on APD was antagonized by glibenclamide. nih.govresearchgate.net this compound also caused a concentration-dependent decrease in contractile force in isolated ventricular tissue and papillary muscle preparations. capes.gov.brnih.gov The effects of this compound on AP shortening and decrease in contractile force were demonstrated to occur through the activation of ATP-sensitive K+ currents in cardiac muscle. nih.govresearchgate.net this compound was found to be significantly more potent than cromakalim in these cardiac effects, with potency ratios around 10 to 20 times higher. capes.gov.brnih.govresearchgate.net Furthermore, this compound, at a concentration of 10-6 M, had minimal effect on the calcium current in voltage-clamped ventricular myocytes. nih.gov Investigations during ischemia and reperfusion in coronary-perfused guinea pig right ventricular walls showed that this compound caused a faster decrease in APD and contractile force during the no-flow period and abolished the increase in resting tension. nih.gov
Analysis of ATP-Sensitive K+ Currents in Ventricular Myocytes
Studies utilizing isolated guinea pig ventricular myocytes have demonstrated that this compound is a potent opener of ATP-sensitive K+ channels. In voltage-clamped ventricular myocytes, this compound has been shown to increase steady-state outward currents. researchgate.netnih.govresearchgate.net This effect results in a change in the normal inwardly rectifying current-voltage relationship to a linear relationship that reverses at the K+ current reversal potential. nih.govresearchgate.net The current activated by this compound is inhibited by glibenclamide, a known ATP-sensitive potassium channel blocker, and by increased intracellular ATP concentration. nih.govresearchgate.net
This compound concentration-dependently reduces the action potential duration (APD) in isolated papillary muscle, an effect that is antagonized by glibenclamide. researchgate.netnih.govresearchgate.net In isolated ventricular tissue, this compound also causes a concentration-dependent decrease in contractile force. researchgate.netnih.govresearchgate.net The potency of this compound in these experiments was found to be approximately 20 times higher than that of cromakalim, another potassium channel opener. researchgate.netnih.govresearchgate.net At a concentration of 10-6 M, this compound had minimal effect on the calcium current in voltage-clamped ventricular myocytes. nih.govresearchgate.net
The effects of this compound on myocardial tissue are temperature-sensitive. In right ventricular myocardium, this compound shortened the action potential duration at 37°C but not at 23°C. nih.gov Similarly, in whole-cell clamped ventricular myocytes, this compound induced a glibenclamide-sensitive outward current at 37°C but not at 23°C. nih.gov Tissue ATP concentration did not differ significantly between ventricular myocardia incubated at these two temperatures. nih.gov
Cardioprotective Properties in Ischemia-Reperfusion Models
Investigations into the cardioprotective properties of this compound have been conducted using ischemia-reperfusion models in coronary-perfused guinea pig myocardium. nih.govscilit.comresearchgate.netnih.gov In untreated tissues subjected to 30 minutes of no-flow ischemia followed by 60 minutes of reperfusion, decreases in action potential duration and contractile force, along with an increase in resting tension, were observed during the ischemic period. nih.gov Reperfusion in these untreated tissues resulted in transient arrhythmias and poor recovery of resting and contractile force, returning to less than 50% of preischemic values. nih.gov
This compound demonstrated protective effects against myocardial injury in this model. nih.gov At a concentration of 0.3 µM, which showed only a slight negative inotropic effect, this compound caused a faster decrease in APD and contractile force during the no-flow period but abolished the increase in resting tension. nih.gov Crucially, upon reperfusion, no arrhythmias were observed in this compound-treated preparations, and contractile force recovered significantly, reaching approximately 80% of the preischemic value. nih.gov
The cardioprotective effects of this compound are suggested to be mediated, at least in part, by the activation of ATP-sensitive K+ channels, which may serve as an adaptive mechanism under compromised blood flow conditions. nih.gov Glibenclamide, by attenuating the decrease in APD, increased the incidence of arrhythmia and inhibited the recovery of basal tension and contractile force upon reperfusion in this model. nih.gov this compound was also shown to attenuate the decrease in tissue ATP levels during ischemia and reperfusion. nih.gov
Table 1: Effects of this compound on Guinea Pig Myocardium during Ischemia-Reperfusion
| Parameter | Untreated Ischemia/Reperfusion | This compound (0.3 µM) Ischemia/Reperfusion |
| Action Potential Duration | Decreased | Faster Decrease |
| Contractile Force | Decreased | Faster Decrease |
| Resting Tension | Increased | Abolished Increase |
| Arrhythmias (Reperfusion) | Observed | Not Observed |
| Contractile Force Recovery (Reperfusion) | < 50% of preischemic | ~80% of preischemic |
Preclinical Pharmacological Investigations: in Vivo Models
Systemic Hemodynamic Effects
Investigations into the systemic hemodynamic effects of Nip-121 have primarily been conducted in spontaneously hypertensive rats (SHRs), a widely used model for studying essential hypertension. nih.govenamine.net
Antihypertensive Efficacy in Spontaneously Hypertensive Rats
This compound has demonstrated antihypertensive efficacy in conscious SHRs following oral administration. It produced dose-related decreases in arterial blood pressure. nih.gov The hypotensive effect of this compound was observed to be stronger in SHRs compared to normotensive rats. nih.gov
Comparative Potency and Duration of Hypotensive Action
In comparative studies with other potassium channel openers like cromakalim (B1669624), this compound exhibited greater potency and a longer duration of hypotensive action in conscious SHRs. nih.gov For instance, the dose required to produce a 20% decrease in mean blood pressure (ED20) was significantly lower for this compound compared to cromakalim when administered orally. nih.gov Intravenously administered this compound also showed more potent hypotensive action with a longer duration than cromakalim in conscious SHRs. nih.gov
| Compound | Administration Route | ED20 (mg/kg) |
| This compound | Oral | 0.010 |
| Cromakalim | Oral | 0.11 |
| This compound | Intravenous | 0.017 |
| Cromakalim | Intravenous | 0.040 |
| Lemakalim | Intravenous | 0.016 |
Table 1: Comparative Hypotensive Potency (ED20) of this compound, Cromakalim, and Lemakalim in Conscious SHRs. nih.gov
Effects on Systemic Arterial Pressure and Resistance
This compound has been shown to produce dose-related decreases in mean systemic arterial pressure and total systemic resistance in rats. nih.govphysiology.orgresearchgate.net This systemic vasodilation is inhibited by pretreatment with glibenclamide, an inhibitor of ATP-sensitive K+ channels, suggesting a mechanism mediated, at least in part, through the activation of these channels. nih.govphysiology.orgresearchgate.net
Pulmonary Vascular Dynamics
The effects of this compound on pulmonary vascular dynamics have been investigated, particularly in the context of pulmonary hypertension induced by chronic hypoxia in rats. nih.govphysiology.orgresearchgate.net
Vasodilatory Action in Chronic Hypoxia-Induced Pulmonary Hypertension (Rat Model)
In conscious rats with chronic hypoxia-induced pulmonary hypertension, this compound demonstrated effective vasodilatory action. nih.govphysiology.orgresearchgate.net It significantly decreased both mean pulmonary arterial pressure and total pulmonary resistance in these hypertensive rats. nih.govphysiology.orgresearchgate.net Notably, this compound did not cause pulmonary vasodilation in control, normotensive rats. nih.govphysiology.orgresearchgate.net
| Parameter | Before this compound (10-100 mg/kg i.v.) | After this compound (10-100 mg/kg i.v.) | P-value |
| Mean Pulmonary Arterial Pressure (mmHg) | 42 ± 2 | 33 ± 2 | < 0.05 |
| Total Pulmonary Resistance (mmHg·l⁻¹·min) | 278 ± 30 | 213 ± 32 | < 0.05 |
Table 2: Acute Hemodynamic Effects of this compound in Conscious Chronically Hypoxic Pulmonary Hypertensive Rats. nih.govphysiology.orgresearchgate.net
Differential Mechanisms of Pulmonary Vasodilation Compared to Other Vasodilators
The mechanism of pulmonary vasodilation by this compound in hypertensive rats appears to differ from that of other vasodilators like nifedipine (B1678770), an L-type voltage-gated Ca2+ channel blocker. nih.govphysiology.orgresearchgate.net While nifedipine failed to induce pulmonary vasodilation in normoxic hypertensive rats, this compound was a potent vasodilator in this model. nih.govphysiology.orgresearchgate.net
The pulmonary vasodilation induced by this compound was inhibited by glibenclamide, indicating a role for ATP-sensitive K+ channels. nih.govphysiology.orgresearchgate.net In contrast, inhibition of endothelium-derived relaxing factor synthesis with nitro-L-arginine did not block the vasodilatory effects of this compound in the pulmonary vasculature. nih.govphysiology.orgresearchgate.net This suggests that while KATP channel activation is a key mechanism, the pulmonary hypotensive action of this compound in hypertensive vasculature might involve more than just membrane hyperpolarization and indirect inhibition of L-type voltage-gated Ca2+ channels. nih.govphysiology.orgresearchgate.net Studies also suggest that while both nitric oxide release and KATP channel activation are involved in ETB receptor-mediated vasodilation in normotensive lungs, only nitric oxide release might be the sole mechanism in hypertensive lungs, despite an augmented vasodilator response to this compound in hypertensive lungs. patsnap.comphysiology.orgnih.gov This indicates complex and potentially differential mechanisms at play in the hypertensive pulmonary vasculature. patsnap.comphysiology.orgnih.gov
Regional Blood Flow Modulation (e.g., Coronary, Renal)
Preclinical investigations utilizing in vivo models have explored the effects of this compound on regional blood flow, particularly within the coronary and renal circulations. Studies in anesthetized dogs demonstrated that intravenous administration of this compound resulted in a dose-dependent increase in both coronary and renal blood flow. nih.govjst.go.jpjst.go.jp At higher doses, this compound produced the most significant increase in coronary blood flow compared to other vascular beds examined, despite inducing a hypotensive effect. nih.govjst.go.jpjst.go.jp
Further research in isolated, coronary-perfused rat hearts also indicated that this compound increased coronary perfusion flow. nih.govjst.go.jpjst.go.jp This observed increase in regional blood flow is consistent with this compound's mechanism as a potassium channel opener, leading to vasodilation. The effects on both coronary and renal blood flow were shown to be inhibited by glibenclamide, an ATP-sensitive potassium channel blocker, suggesting that the modulation of regional blood flow by this compound is mediated through the activation of these channels. nih.govjst.go.jpjst.go.jp
Comparative In Vivo Pharmacodynamics with Other Potassium Channel Openers (e.g., Cromakalim, Levcromakalim)
Comparative in vivo pharmacodynamic studies have evaluated the effects of this compound alongside other potassium channel openers, such as cromakalim and its active isomer, levcromakalim (B1674936). In anesthetized dogs, this compound and levcromakalim were compared for their effects on regional blood flow. Both compounds dose-dependently increased coronary and renal blood flow. nih.govjst.go.jpjst.go.jp
A key finding from these comparative studies is the difference in potency between this compound and levcromakalim in increasing coronary blood flow in vivo. Research indicates that this compound exhibited a fourfold greater potency than levcromakalim in this regard. nih.govjst.go.jpjst.go.jp This suggests that while both compounds share a similar mechanism of action via glibenclamide-sensitive potassium channels, this compound is more potent in inducing coronary vasodilation in the in vivo setting studied. nih.govjst.go.jpjst.go.jp
In addition to in vivo comparisons, in vitro studies in isolated canine vascular beds, including coronary arteries, cranial mesenteric arteries, saphenous veins, and basilar arteries, showed that both this compound and levcromakalim produced concentration-dependent relaxation. nih.govjst.go.jpjst.go.jp These relaxant effects were antagonized by glibenclamide. nih.govjst.go.jpjst.go.jp this compound and levcromakalim demonstrated potent effects on coronary and cranial mesenteric arteries and saphenous veins in these isolated tissue experiments. nih.govjst.go.jpjst.go.jp
The comparative in vivo data highlights this compound as a potent vasodilator with a notable effect on coronary and renal circulations, demonstrating higher potency in increasing coronary blood flow compared to levcromakalim.
Comparative In Vivo Effects on Coronary Blood Flow in Anesthetized Dogs
| Compound | Effect on Coronary Blood Flow | Relative Potency (vs. Levcromakalim) |
| This compound | Dose-dependent increase | 4-fold greater |
| Levcromakalim | Dose-dependent increase | 1 |
Data derived from in vivo studies in anesthetized dogs. nih.govjst.go.jpjst.go.jp
Comparative Effects on Isolated Canine Vascular Beds (In Vitro)
| Compound | Coronary Artery Relaxation | Cranial Mesenteric Artery Relaxation | Saphenous Vein Relaxation | Basilar Artery Relaxation | Glibenclamide Antagonism |
| This compound | Potent, concentration-dependent relaxation nih.govjst.go.jpjst.go.jp | Potent, concentration-dependent relaxation nih.govjst.go.jpjst.go.jp | Potent, concentration-dependent relaxation nih.govjst.go.jpjst.go.jp | Concentration-dependent reduction in vasoconstriction, maximal relaxation less than 70% of papaverine (B1678415) nih.govjst.go.jpjst.go.jp | Yes nih.govjst.go.jpjst.go.jp |
| Levcromakalim | Potent, concentration-dependent relaxation nih.govjst.go.jpjst.go.jp | Potent, concentration-dependent relaxation nih.govjst.go.jpjst.go.jp | Potent, concentration-dependent relaxation nih.govjst.go.jpjst.go.jp | Concentration-dependent reduction in vasoconstriction, maximal relaxation less than 70% of papaverine nih.govjst.go.jpjst.go.jp | Yes nih.govjst.go.jpjst.go.jp |
Data derived from in vitro studies in isolated canine vascular beds. nih.govjst.go.jpjst.go.jp
Structure Activity Relationship Sar and Ligand Design Principles for Nip 121 Analogues
Identification of Key Pharmacophoric Elements within the Nip-121 Scaffold
The pharmacophore of a drug molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For KATP channel openers of the benzopyran class, to which this compound is related, the general pharmacophore is understood to consist of a hydrogen bond donor, a hydrogen bond acceptor, and a lipophilic region.
In the context of this compound, the core scaffold, which includes a chromene structure, is crucial for its activity. The key pharmacophoric elements are thought to include:
The Benzopyran Nucleus: This heterocyclic system forms the fundamental scaffold of the molecule, providing the necessary three-dimensional arrangement for interaction with the KATP channel.
The Epoxide Ring: The presence and stereochemistry of the epoxide ring are critical for the molecule's activity as a KATP channel opener.
The Benzoxadiazole Moiety: A pivotal feature of this compound is the substitution of a cyanophenyl group, present in earlier analogues, with a benzoxadiazole ring. epdf.pub This substitution is a key determinant of the compound's enhanced potency. epdf.pub
Design and Synthesis of this compound Derivatives to Explore SAR
The exploration of the structure-activity relationship of this compound has been primarily focused on modifications of the substituent on the benzopyran ring. A significant finding in the development of this compound was the enhancement of potency achieved by replacing a cyanophenyl group with a benzoxadiazole ring. epdf.pub
One of the synthetic routes to achieve the core structure of this compound involves the catalytic epoxidation of a benzfurazan derivative. sioc-journal.cn This highlights the chemical strategies employed to introduce the critical epoxide functionality.
Below is a data table summarizing the key structural modification discussed:
| Compound | Key Structural Feature | Relative Potency |
| CRK (analogue) | Cyanophenyl group | Baseline |
| This compound | Benzoxadiazole ring | 10x greater than CRK epdf.pub |
Computational Modeling and Molecular Docking Studies for KATP Channel Interaction
Computational modeling and molecular docking are powerful tools for elucidating the binding modes of ligands with their target proteins and for guiding the design of new analogues. The KATP channel is a complex hetero-octameric protein, composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. nih.gov
While computational studies have been instrumental in understanding the interactions of various ligands with KATP channels, specific molecular docking studies detailing the binding of this compound to the KATP channel are not extensively reported in the public domain. General principles suggest that KATP channel openers interact with the SUR subunit, which in turn modulates the activity of the Kir6.x pore. nih.gov The interaction is believed to be allosteric, affecting the ATP-binding site and promoting the open state of the channel.
For this compound, it is hypothesized that the benzoxadiazole moiety engages in specific interactions, potentially involving hydrogen bonding or π-π stacking, within a binding pocket on the SUR subunit. The epoxide and the benzopyran core would also be expected to form crucial contacts that stabilize the binding and induce the conformational changes necessary for channel opening. However, without specific computational studies on this compound, these remain as educated hypotheses based on the general understanding of KATP channel opener interactions.
Advanced Research Methodologies and Techniques Applied to Nip 121 Studies
Electrophysiological Recordings for Ion Channel Characterization
Direct investigation into the effects of Nip-121 on ion channel function has been achieved through electrophysiological techniques, most notably the whole-cell patch-clamp method. This powerful approach allows for the recording of ionic currents across the entire cell membrane, providing a detailed picture of how a compound modulates ion channel activity.
In a key study, the whole-cell voltage-clamp technique was applied to isolated guinea pig ventricular myocytes to characterize the electrophysiological effects of this compound. The findings demonstrated that this compound induces a glibenclamide-sensitive outward current in these cells at a physiological temperature of 37°C. Glibenclamide is a known blocker of ATP-sensitive potassium (K-ATP) channels, and its ability to inhibit the current induced by this compound strongly indicates that this compound's mechanism of action involves the opening of these specific potassium channels. This induced outward current leads to hyperpolarization of the cell membrane, which in cardiac myocytes, results in a shortened action potential duration. nih.gov
The patch-clamp technique, in its various configurations (cell-attached, inside-out, outside-out, and whole-cell), is the gold standard for studying ion channel electrophysiology. nih.gov It allows for precise control of the cell membrane's voltage while measuring the resultant currents, enabling detailed characterization of channel kinetics, conductance, and pharmacology. nih.govresearchgate.net The application of this technique was crucial in confirming that this compound is indeed a potassium channel opener and that its effects are mediated through the activation of K-ATP channels.
Fluorescent Imaging Techniques for Cellular Calcium Dynamics
To understand the downstream effects of potassium channel opening on intracellular signaling, researchers have employed fluorescent imaging techniques to monitor changes in cellular calcium dynamics. A widely used tool for this purpose is the ratiometric fluorescent dye Fura-2. nih.gov
Studies on isolated rat aorta have utilized Fura-2 to investigate the impact of this compound on cytosolic free calcium concentrations ([Ca2+]cyt) in vascular smooth muscle cells. In these experiments, this compound was shown to inhibit the sustained increase in [Ca2+]cyt induced by vasoconstrictors like norepinephrine (B1679862). nih.gov Specifically, this compound targeted the late phase of the norepinephrine-induced calcium increase, a phase that is dependent on the influx of extracellular calcium. nih.gov This finding suggests that the hyperpolarization caused by the opening of potassium channels by this compound leads to the closure of voltage-dependent calcium channels, thereby reducing calcium influx and promoting vasorelaxation. nih.gov
The table below summarizes the inhibitory effect of this compound on the norepinephrine-induced increase in cytosolic calcium.
| Experimental Condition | Effect on [Ca2+]cyt | Implication |
| Norepinephrine (NE) alone | Biphasic increase: initial transient peak followed by a sustained plateau | Initial peak due to Ca2+ release from intracellular stores; sustained plateau due to Ca2+ influx. |
| NE in Ca2+-free medium | Initial transient peak only | Confirms the second phase is dependent on extracellular calcium. |
| This compound + NE | Inhibition of the sustained plateau phase | This compound reduces Ca2+ influx. |
| This compound alone | No effect on basal [Ca2+]cyt | Does not directly interfere with intracellular calcium stores. |
This table is based on findings from studies on isolated rat aorta. nih.gov
Radiotracer Efflux Assays for Potassium Channel Activity
Radiotracer efflux assays provide a functional measure of potassium channel activity by tracking the movement of a radioactive potassium analogue, such as Rubidium-86 (86Rb+), out of the cell. An increased efflux of 86Rb+ is indicative of potassium channel opening.
The potassium channel opening properties of this compound have been directly demonstrated using 86Rb+ efflux assays in rat aortic preparations. In these studies, this compound was found to significantly increase the rate of 86Rb+ efflux. This effect was concentration-dependent and was competitively antagonized by glibenclamide, further cementing the role of K-ATP channels in the action of this compound.
The following table presents a comparative view of the potency of this compound and another potassium channel opener, cromakalim (B1669624), in inducing 86Rb+ efflux.
| Compound | Concentration for Significant 86Rb+ Efflux | Antagonism by Glibenclamide |
| This compound | 10⁻⁷ M, 10⁻⁶ M | Yes |
| Cromakalim | 10⁻⁶ M, 10⁻⁵ M | Yes |
Data derived from studies on rat aorta.
These results not only confirm this compound as a potassium channel opener but also suggest its higher potency compared to cromakalim in this experimental setting.
Development and Refinement of Animal Models for Cardiopulmonary Research
To investigate the therapeutic potential of this compound in a more physiologically relevant context, researchers have utilized and refined animal models of cardiopulmonary disease. A key model in this research has been the conscious, chronically hypoxic pulmonary hypertensive rat.
This model effectively mimics some of the key features of human pulmonary hypertension, including elevated pulmonary arterial pressure and vascular remodeling. In studies using this model, this compound demonstrated potent vasodilator effects in the hypertensive pulmonary vasculature. Interestingly, this compound did not produce significant pulmonary vasodilation in control, normotensive rats, suggesting a degree of selectivity for the hypertensive state. The vasodilatory effects of this compound in the pulmonary circulation of these hypertensive rats were also inhibited by glibenclamide, indicating the involvement of K-ATP channels in its in vivo efficacy.
The table below summarizes the hemodynamic effects of this compound in the chronically hypoxic pulmonary hypertensive rat model.
| Hemodynamic Parameter | Effect of this compound |
| Mean Pulmonary Arterial Pressure | Decreased |
| Total Pulmonary Resistance | Decreased |
| Mean Systemic Arterial Pressure | Decreased |
| Total Systemic Resistance | Decreased |
Findings from studies in conscious, chronically hypoxic rats.
The use of such animal models is crucial for preclinical evaluation of novel therapeutic agents like this compound, providing essential data on efficacy and mechanism of action in a living organism before consideration for human trials.
Compound List
Future Directions and Outstanding Research Questions
Elucidation of KATP Channel Subtype Selectivity and Allosteric Modulation
A critical area for future research involves a detailed investigation into Nip-121's selectivity across different subtypes of ATP-sensitive potassium (KATP) channels. KATP channels are composed of Kir6.x subunits (Kir6.1 or Kir6.2) and sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B), and the specific combination of these subunits determines the channel's tissue distribution and pharmacological properties. While this compound is known as a KATP channel opener, its precise affinity and efficacy at various Kir6.x/SURx combinations remain to be fully elucidated. Understanding this subtype selectivity is crucial because different KATP subtypes are involved in distinct physiological processes, such as insulin (B600854) secretion (Kir6.2/SUR1), cardiac function (Kir6.2/SUR2A), and smooth muscle tone (Kir6.1/SUR2B). Future studies utilizing electrophysiological techniques on cloned KATP channel subtypes expressed in heterologous systems could provide valuable insights into this compound's selectivity profile.
Furthermore, the mechanism by which this compound modulates KATP channel activity warrants further investigation, particularly regarding potential allosteric effects. Allosteric modulation, where a molecule binds to a site distinct from the orthosteric site, offers a promising avenue in drug discovery by enabling precise regulation of protein function and potentially enhancing selectivity. While the primary mechanism of KATP channel opening by compounds like this compound is often described in relation to the SUR subunit, the possibility of this compound exerting allosteric effects on the channel complex, influencing channel gating or interaction with other regulatory proteins, remains an open question. Future research could employ a combination of site-directed mutagenesis, structural studies, and advanced functional assays to explore potential allosteric binding sites and the downstream conformational changes induced by this compound binding. Elucidating the allosteric modulation of KATP channels by this compound could reveal novel mechanisms of action and inform the design of more selective modulators.
Exploration of Novel Preclinical Research Applications for this compound
Previous preclinical research has demonstrated this compound's antihypertensive and cardioprotective effects, suggesting its potential in cardiovascular indications. However, exploring novel preclinical research applications for this compound represents a significant future direction. Given the diverse roles of KATP channels in various physiological and pathophysiological processes beyond the cardiovascular system, such as in the nervous system and smooth muscle function, this compound may hold potential in other disease models.
Future preclinical studies could investigate the effects of this compound in models of conditions where KATP channels are implicated, such as certain neurological disorders, pain pathways, or respiratory conditions. This could involve evaluating its efficacy in established animal models of these diseases and exploring the underlying mechanisms of action. Identifying novel preclinical applications would broaden the potential therapeutic scope of this compound and highlight new avenues for further development. The exploration of novel preclinical research applications aligns with the broader effort to repurpose existing compounds or find new uses for molecules with known pharmacological activity.
Integration of Omics Data to Uncover Broader Biochemical Pathways Influenced by this compound
To gain a more comprehensive understanding of this compound's impact at a systems level, the integration of omics data represents a valuable future research direction. Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide a global view of biological changes within a system in response to a stimulus, such as drug treatment. While this compound is known to target KATP channels, these channels are involved in various cellular signaling cascades and metabolic pathways.
Integrating data from different omics platforms in studies involving this compound treatment could help to uncover the broader biochemical pathways and networks that are influenced by its activity. For example, transcriptomic data could reveal changes in gene expression related to ion channel regulation or downstream signaling pathways. Proteomic data could identify alterations in protein abundance or post-translational modifications. Metabolomic data could provide insights into metabolic shifts occurring in response to this compound.. Analyzing these datasets in an integrated manner, potentially using bioinformatics and computational approaches, could reveal previously unappreciated effects of this compound and provide a more holistic understanding of its biological impact. This approach could also help identify potential off-target effects or compensatory mechanisms activated by this compound.
Development of Advanced Methodologies for Studying this compound at the Single-Molecule Level
Studying the interaction of this compound with KATP channels at the single-molecule level could provide unprecedented detail into the dynamics of this interaction and the resulting channel conformational changes. Traditional ensemble measurements provide average behavior, but single-molecule techniques allow for the observation of individual molecular events, revealing heterogeneity and transient states that are otherwise masked.
Q & A
Q. What is the primary mechanism of action of NIP-121 in airway smooth muscle relaxation?
this compound acts as a potassium channel opener (KCO), specifically targeting ATP-sensitive K⁺ (K_ATP) channels. Its inhibitory effects on melittin- or leukotriene D4 (LTD4)-induced tracheal contractions are abolished by glibenclamide, a K_ATP channel blocker, confirming its dependency on these channels . Experimental designs should include glibenclamide as a control to validate K_ATP involvement.
Q. How does the presence of tracheal epithelium influence this compound’s efficacy?
this compound’s inhibitory effects on melittin- and LTD4-induced contractions are significantly reduced in epithelium-denuded trachea, suggesting its action is partially epithelium-dependent. In contrast, drugs like isoprenaline or hydrocortisone retain efficacy regardless of epithelial integrity. Researchers must optimize experimental models by comparing epithelium-intact and denuded tissues to isolate direct vs. indirect mechanisms .
Q. What are the standard concentrations of this compound used in in vitro tracheal studies?
Effective concentrations range from 0.03–1 μM for inhibiting melittin-induced contractions. Lower concentrations (0.03–0.1 μM) are sufficient for partial inhibition, while higher doses (0.3–1 μM) achieve near-complete suppression. Researchers should preincubate tissues with this compound for 30 minutes and pair experiments with vehicle controls to account for solvent effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?
Discrepancies arise in epithelium-dependent responses (e.g., reduced efficacy in denuded trachea) and species-specific effects (e.g., stronger pulmonary vasodilation in rats vs. guinea pigs). To address this, use glibenclamide to confirm K_ATP specificity and validate findings across multiple models (e.g., intact/denuded tissues, hypoxia-induced hypertension). Include lipoxygenase inhibitors (e.g., phenidone) to differentiate leukotriene-mediated pathways .
Q. What methodological considerations are critical for studying this compound’s interaction with nitric oxide pathways?
this compound enhances sodium nitroprusside (SNP)-induced relaxation in epithelium-intact trachea, but not in denuded tissues or with 8-Br-cyclic GMP. Design experiments using SNP (a guanylate cyclase stimulator) and measure cyclic GMP levels. Pair with glibenclamide to confirm K_ATP dependence and exclude cyclic GMP phosphodiesterase interactions .
Q. How does this compound’s pharmacological profile compare to other KCOs like cromakalim?
this compound is ~20x more potent than cromakalim in shortening cardiac action potential duration and reducing contractility. In vascular studies, this compound’s ED₂₀ for hypotension in rats is 0.01 mg/kg (oral) vs. 0.11 mg/kg for cromakalim. Use concentration-response curves and glibenclamide antagonism assays to compare potency and channel specificity .
Q. What experimental strategies differentiate this compound’s direct smooth muscle effects from epithelium-mediated pathways?
Combine mechanical epithelium removal with pharmacological inhibitors (e.g., indomethacin for cyclooxygenase). For example, this compound’s inhibition of LTD4-induced contractions is reduced by 50% in denuded trachea, whereas isoprenaline remains unaffected. Use paired tissues from the same animal to minimize variability .
Data Analysis and Interpretation
Q. How should researchers interpret concentration-response data for this compound in tracheal studies?
Analyze AUC (area under the curve) for contraction inhibition and calculate EC₅₀ values. For example, 0.1 μM this compound reduces melittin-induced AUC by 60% in intact trachea vs. 20% in denuded tissues. Use Student’s paired t-tests (one-tailed, P < 0.05) and report means ± s.e.m. .
Q. What statistical approaches address variability in this compound’s hemodynamic effects across animal models?
In chronic hypoxia-induced pulmonary hypertension models, this compound reduces mean pulmonary arterial pressure by 21% (42 → 33 mmHg) in rats. Apply ANOVA with post-hoc tests to compare dose-dependent systemic vs. pulmonary effects and account for glibenclamide-sensitive vs. -resistant pathways .
Methodological Recommendations
Q. How to design experiments assessing this compound’s pharmacokinetics in antihypertensive studies?
Use conscious spontaneously hypertensive rats (SHRs) for oral or intravenous dosing. Measure ED₂₀ values (dose producing 20% mean blood pressure reduction) and duration of action (this compound’s effect lasts >6 hours vs. 3 hours for cromakalim). Include propranolol to block β-adrenergic-mediated tachycardia .
Q. What controls are essential for electrophysiological studies of this compound in cardiac tissue?
In guinea pig ventricular myocytes, use voltage-clamp protocols to isolate K_ATP currents. Validate with 3 × 10⁻⁷ M glibenclamide and compare to cromakalim. Report reversal potentials near K⁺ equilibrium (-85 mV) to confirm channel specificity .
Tables for Reference
Table 1. Inhibitory Effects of this compound on Melittin-Induced Contractions
| Epithelium Status | This compound (μM) | Inhibition (%) | Glibenclamide Sensitivity |
|---|---|---|---|
| Intact | 0.1 | 60 ± 8 | Yes |
| Denuded | 0.1 | 20 ± 5 | No |
| Data derived from |
Table 2. Comparative Potency of KCOs in SHRs
| Drug | ED₂₀ (mg/kg, oral) | Duration (h) | Tachycardia Antagonism |
|---|---|---|---|
| This compound | 0.010 | >6 | Propranolol-sensitive |
| Cromakalim | 0.110 | ~3 | Propranolol-sensitive |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
